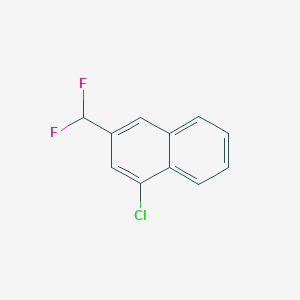![molecular formula C11H22N2O2 B11887088 1-Amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane](/img/structure/B11887088.png)
1-Amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an aminocyclobutyl moiety, and an ethyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(1-aminocyclobutyl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
tert-Butyl chloroformate+2-(1-aminocyclobutyl)ethanol→tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate can undergo oxidation reactions, particularly at the aminocyclobutyl moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can target the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, alcohols, under mild heating or catalytic conditions.
Major Products:
Oxidation: Oxidized derivatives of the aminocyclobutyl moiety.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamates with different nucleophiles.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Intermediate in the synthesis of more complex organic molecules.
Biology:
- Potential use in the development of enzyme inhibitors.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a prodrug, where the carbamate group can be cleaved to release the active drug.
- Explored for its role in drug delivery systems.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Employed as a stabilizer in certain chemical formulations.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be cleaved under acidic conditions, releasing the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is required. The compound can also interact with enzymes and other biological targets, potentially inhibiting their activity by forming stable carbamate adducts.
Comparaison Avec Des Composés Similaires
- tert-Butyl methyl (2-(methylamino)ethyl)carbamate
- tert-Butyl (2-(methylamino)ethyl)carbamate
- tert-Butyl (2-(aminocyclopropyl)ethyl)carbamate
Uniqueness:
- The presence of the aminocyclobutyl moiety distinguishes tert-Butyl (2-(1-aminocyclobutyl)ethyl)carbamate from other similar compounds. This unique structure can impart different chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
tert-butyl N-[2-(1-aminocyclobutyl)ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-7-11(12)5-4-6-11/h4-8,12H2,1-3H3,(H,13,14) |
Clé InChI |
PUMOACJUQWIUCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1(CCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11887013.png)







![4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene](/img/structure/B11887069.png)


![1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11887087.png)

